ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and fluorophenyl groups
Preparation Methods
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core is typically functionalized through alkylation or acylation reactions. The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the coupling of the triazole derivative with the fluorophenyl group and the ethyl ester moiety under suitable reaction conditions .
Chemical Reactions Analysis
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, leading to the formation of various substituted derivatives
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to the stability and rigidity of the adamantane core.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that enhances binding affinity to target proteins or enzymes. The triazole ring and fluorophenyl group contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other similar compounds such as:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Fluorophenyl Compounds: Compounds like fluoxetine and fluticasone, which are used as antidepressants and anti-inflammatory agents, respectively
This compound stands out due to its unique combination of these functional groups, offering a versatile platform for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEJXSARILLZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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